molecular formula C10H8N4O2 B3082448 4-(2-Nitrophenyl)pyrimidin-2-amine CAS No. 1126078-22-5

4-(2-Nitrophenyl)pyrimidin-2-amine

Cat. No.: B3082448
CAS No.: 1126078-22-5
M. Wt: 216.2 g/mol
InChI Key: QDSQFKJSHHJGEG-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) Derivatives in Contemporary Organic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in organic chemistry. ontosight.aigrowingscience.com Its derivatives are ubiquitous in nature, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. rsc.org This biological prevalence has inspired chemists to explore a vast chemical space populated by synthetic pyrimidine analogues.

In contemporary organic chemistry, pyrimidine derivatives are recognized for their diverse chemical reactivity and are synthesized through a variety of methods, including multicomponent reactions and transition metal-catalyzed cross-couplings. growingscience.comorganic-chemistry.org The pyrimidine ring's electron-deficient nature influences its reactivity, making it a versatile platform for constructing complex molecules. Researchers are continually developing more efficient and environmentally friendly synthetic routes to access these valuable compounds. orientjchem.org The broad spectrum of biological activities exhibited by pyrimidine-containing molecules ensures their continued prominence in fields like medicinal chemistry and agrochemicals. growingscience.comorientjchem.org

Significance of 2-Aminopyrimidine (B69317) Scaffolds as Key Intermediates in Advanced Chemical Synthesis

The 2-aminopyrimidine moiety is a particularly important structural motif. ijpsjournal.com It is considered a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and its presence often enhances the biological properties of the parent compound. researchgate.net This scaffold is a key intermediate in the synthesis of numerous biomolecules and pharmaceuticals. researchgate.netiaea.org

The versatility of the 2-aminopyrimidine core allows it to serve as a building block for more complex heterocyclic systems. ijpsjournal.com The amino group can be readily functionalized through reactions like alkylation and acylation, providing a convenient handle for modifying the molecule's properties. medchemexpress.com This adaptability makes 2-aminopyrimidine derivatives crucial starting materials for creating libraries of compounds for high-throughput screening in drug discovery programs. nih.gov Several marketed drugs for various diseases contain the 2-aminopyrimidine scaffold, underscoring its significance in medicinal chemistry. nih.gov

Overview of Nitrophenyl-Substituted Pyrimidines in Academic Investigations

The introduction of a nitrophenyl group to a pyrimidine scaffold, as seen in 4-(2-Nitrophenyl)pyrimidin-2-amine, creates a molecule with distinct electronic and steric properties. Nitrophenyl-substituted pyrimidines are a subject of academic investigation due to the unique characteristics imparted by the nitro group, a strong electron-withdrawing group. This feature can significantly influence the molecule's reactivity and its potential interactions with biological targets. rsc.org

The synthesis of nitrophenyl-substituted pyrimidines often involves coupling reactions, such as the Suzuki-Miyaura coupling, or condensation reactions between appropriate precursors. For instance, the synthesis of a related compound, N-(2-methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is achieved by reacting 4-(pyridin-3-yl)-2-chloropyrimidine with 2-methyl-4-nitroaniline (B30703) in the presence of a palladium catalyst. chemicalbook.com Similar strategies can be envisioned for the synthesis of this compound.

Chemical Identity of this compound and its Isomers

PropertyThis compound4-(3-Nitrophenyl)pyrimidin-2-amine
CAS Number 1126078-22-5 bldpharm.com240136-69-0 guidechem.com
Molecular Formula C₁₀H₈N₄O₂ bldpharm.comC₁₀H₈N₄O₂ guidechem.com
Molecular Weight 216.20 g/mol bldpharm.com216.20 g/mol guidechem.com
Structure A pyrimidin-2-amine core with a 2-nitrophenyl group at the 4-position.A pyrimidin-2-amine core with a 3-nitrophenyl group at the 4-position.

Research on Related Nitrophenyl-Substituted Pyrimidines

CompoundResearch FocusKey FindingsReference
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amineSynthesis and use as a drug intermediate.Serves as a key intermediate in the synthesis of important anti-cancer drugs like imatinib (B729). guidechem.com guidechem.com
4-(3-Nitrophenyl)pyrimidin-2-amine DerivativesSynthesis and anticancer research.Investigated for their potential as anticancer agents, acting as intermediates for drugs like imatinib mesylate.
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amineIntermediate in drug synthesis.Functions as a reagent in the synthesis of dihydropyrroloquinoline derivatives with anticancer activity. chemicalbook.com chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-nitrophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14(15)16/h1-6H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSQFKJSHHJGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 4 2 Nitrophenyl Pyrimidin 2 Amine and Pyrimidine 2 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, where the molecule exists in its lowest energy state. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-31G(d,p) or 6-311++G(d,p), are standard for achieving reliable results. researchgate.netdntb.gov.uaresearchgate.netrsc.orgresearchgate.net

In the case of 4-(2-nitrophenyl)pyrimidin-2-amine , a DFT study would begin with geometry optimization. This process computationally adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the most stable three-dimensional arrangement. The structure consists of a pyrimidine ring substituted with an amino group at the 2-position and a 2-nitrophenyl group at the 4-position. The rotational freedom around the C-C bond connecting the phenyl and pyrimidine rings, as well as the orientation of the nitro group, are key factors in determining the molecule's final, energy-minimized conformation.

For the parent molecule, pyrimidine-2-amine , DFT studies have explored its tautomeric forms, specifically the amine and imine structures. researchgate.netdntb.gov.ua These studies consistently show that the amino form is more stable than the imino tautomer. researchgate.net The electronic structure analysis reveals the distribution of electron density across the molecule. In this compound, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, pulling electron density from both the phenyl and pyrimidine rings.

Theoretical calculations for related aminopyrimidine derivatives, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, have successfully established their ground state molecular geometries and provided detailed data on bond parameters. researchgate.net Similar computations on this compound would yield precise bond lengths and angles, confirming the planarity of the aromatic rings and the specific spatial orientation of the substituent groups.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyrimidin-2-amine Derivative

Parameter Bond Length (Å) / Angle (°)
C-N (pyrimidine ring) ~1.34 Å
C-C (pyrimidine ring) ~1.39 Å
C-N (amino group) ~1.36 Å
C-C (inter-ring) ~1.49 Å
N-C-N (pyrimidine angle) ~127°
C-N-C (pyrimidine angle) ~116°
Dihedral Angle (Ring-Ring) Varies with conformation

Note: Data is illustrative and based on typical values from DFT studies on similar structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.comacs.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For This compound , the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine moiety. Conversely, the LUMO is likely concentrated on the electron-deficient nitrophenyl ring, due to the strong electron-withdrawing effect of the nitro group. This separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

In studies of similar complex pyrimidine derivatives, the HOMO and LUMO energies are calculated to predict reactivity and electronic behavior. researchgate.netacs.org For instance, in (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the HOMO energy was calculated at -5.62 eV and the LUMO at -2.40 eV, resulting in an energy gap of 3.22 eV. acs.org

Table 2: Illustrative Frontier Molecular Orbital Data

Parameter Energy (eV) Description
EHOMO ~ -6.0 to -5.5 eV Energy of the Highest Occupied Molecular Orbital (Electron-donating ability)
ELUMO ~ -2.5 to -2.0 eV Energy of the Lowest Unoccupied Molecular Orbital (Electron-accepting ability)
HOMO-LUMO Gap (ΔE) ~ 3.5 to 3.0 eV Indicator of chemical reactivity and kinetic stability

Note: Values are representative estimates for a molecule like this compound based on published data for related compounds. researchgate.netacs.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For This compound , the MEP map would show the most negative potential localized around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. nih.gov These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, the most positive potential would be found near the hydrogen atoms of the amino group and the aromatic rings, indicating these as sites for nucleophilic interaction. researchgate.netnih.gov

MEP analysis of related aminopyrimidine structures confirms that the pyrimidine nitrogens and other heteroatoms are typically regions of high electron density, while the amino protons are electron-deficient. researchgate.net This mapping is critical for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor.

Molecular Modeling and Simulation Studies

While quantum calculations focus on static properties, molecular modeling and simulation techniques explore the dynamic behavior and conformational possibilities of molecules.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For This compound , the key rotational bond is between the pyrimidine and phenyl rings. The steric hindrance between the hydrogen atom at position 5 of the pyrimidine ring and the substituents on the phenyl ring (especially the nitro group) will significantly influence the preferred conformation.

The result of this analysis is an energy landscape, a plot of the molecule's potential energy as a function of one or more conformational coordinates (like a dihedral angle). The valleys on this landscape correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. Computational studies on other bi-aryl systems show that the molecule typically adopts a non-planar conformation to minimize steric clash, with a specific dihedral angle defining its most stable state. researchgate.net Studies on aminopyrimidines have also been conducted to elucidate the conformation of the amino group relative to the ring. nih.gov

Molecular Dynamics (MD) simulations provide a computational "movie" of a molecule's motion over time. By solving Newton's equations of motion for the atoms in the system, MD simulations reveal how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target. tandfonline.com

For This compound , an MD simulation could track the fluctuations of the dihedral angle between the two rings, showing how the molecule flexes and rotates at a given temperature. It can also model the interactions with solvent molecules, providing insight into its solubility and solvation shell structure. In drug design, MD simulations are frequently used to study the stability of a ligand bound within the active site of a protein, assessing how the complex evolves over time. tandfonline.comnih.gov For example, simulations on pyrimidine derivatives have been used to explore their binding modes with enzymes, providing a detailed picture of the key interactions that stabilize the complex. nih.gov

Theoretical Insights into Reactivity and Chemical Properties

Computational chemistry provides powerful tools to elucidate the intrinsic properties of molecules, offering insights that complement experimental findings. For this compound and related pyrimidine-2-amine systems, theoretical investigations are crucial for understanding their reactivity, acidity, and electronic nature. These studies employ a range of methods, from semi-empirical calculations to high-level density functional theory (DFT), to model molecular behavior.

The acidity of the amino group in aminopyrimidines is a key parameter influencing their chemical behavior and bioavailability. Computational methods have become increasingly reliable for predicting pKa values, often using thermodynamic cycles and continuum solvation models. rsc.org

Studies have shown that 2-aminopyrimidine (B69317) is a highly deactivated aniline (B41778) analogue with notable acidic properties, which are further enhanced by the electronic effects of the ring nitrogen atoms. researchgate.net The acidity of the exocyclic amino group is significantly influenced by substituents on the pyrimidine ring. The acid-strengthening effect of the "aza" groups (the nitrogen atoms in the ring) is considered additive and primarily inductive. researchgate.net

Quantum chemical approaches, such as those using density-functional theory (DFT) at the B3LYP/6-31+G(d,p) level combined with the SM8 aqueous solvent model, have been successfully employed to estimate the pKa values of pyrimidines. nih.gov In these quantitative structure–activity relationship (QSAR) models, the energy difference (ΔEH2O) between the parent compound and its dissociated form serves as a predictive parameter. This approach has yielded excellent correlations with experimental data for both cation-to-neutral (pKa1) and neutral-to-anion (pKa2) dissociations. nih.gov Semi-empirical methods like PM6, combined with solvation models such as SMD or COSMO, also offer a computationally efficient means to predict pKa values for various heterocyclic compounds, including pyridine (B92270) derivatives, with reasonable accuracy. nih.gov

The table below presents a comparison of experimental pKa values with values calculated using computational methods for pyrimidine and related compounds, illustrating the predictive power of these theoretical approaches.

CompoundDissociationExperimental pKaCalculated pKa (Method)Reference
PyrimidineCation → Neutral1.31.1 (B3LYP/6-31+G(d,p)) nih.gov
2-AminopyrimidineCation → Neutral3.53.6 (B3LYP/6-31+G(d,p)) nih.gov
4-AminopyrimidineCation → Neutral5.75.8 (B3LYP/6-31+G(d,p)) nih.gov
2-HydroxypyrimidineNeutral → Anion9.29.2 (B3LYP/6-31+G(d,p)) nih.gov
UracilNeutral → Anion9.59.6 (B3LYP/6-31+G(d,p)) nih.gov

Theoretical calculations are instrumental in mapping the complex reaction mechanisms involving pyrimidines. By computing the energies of reactants, transition states, and products, researchers can construct detailed energy profiles that reveal the feasibility and selectivity of chemical transformations. mdpi.comresearchgate.net

One area of significant computational investigation is the C-H functionalization of pyrimidines, a challenging task due to the ring's electronic properties. For instance, DFT studies have been used to design reagents for the C2-selective amination of pyrimidines. researchgate.net These calculations can reveal the energy barriers for competing reaction pathways, allowing for the rational design of reagents that favor the desired isomer. Computed energy profiles can establish a linear energy relationship between the thermal barrier and the enthalpy of a key reaction step, providing a predictive framework for reaction outcomes. researchgate.net

Computational methods have also been applied to understand pyrimidine ring-opening reactions. Quantum chemical calculations can map the entire reaction mechanism, identifying key intermediates and transition states. For example, the reaction between a pyrimidine, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), and an aniline has been studied computationally, with relative Gibbs energies calculated to elucidate the pathway. researchgate.net

Furthermore, theoretical studies have shed light on the mechanisms of multicomponent reactions that form fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. nih.gov These investigations can dissect the reaction into elementary steps, including Knoevenagel condensation, Michael addition, and cyclization, identifying the rate-determining step and providing a basis for developing more effective catalysts. nih.gov

Reaction TypeSystem StudiedComputational MethodKey FindingReference
C2-Selective AminationPyrimidinesDFTMechanism-based reagent design enabled by calculating energy profiles for different isomers. researchgate.net
Ring-OpeningPyrimidine, Tf₂O, AnilineDFT (Gibbs Energy)Elucidation of the reaction mechanism and intermediates. researchgate.net
Multicomponent ReactionFormation of Pyrido[2,3-d]pyrimidinesDFT (SMD/X3LYP)The reaction proceeds through five major steps; the rate-determining step was identified. nih.gov
Radical AdditionPyrimidine radicals and deoxyguanosineDFTAddition to the 5' neighboring guanosine (B1672433) is thermodynamically more favorable than to the 3' neighbor due to conformational barriers. nih.gov

The pyrimidine ring is classified as an electron-deficient aromatic system. This characteristic is a direct consequence of the presence of two electronegative nitrogen atoms within the six-membered ring, which withdraw electron density from the carbon atoms. researchgate.netiiste.org This electron deficiency is fundamental to the chemical reactivity of pyrimidine and its derivatives, making the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.

Computational studies using DFT have quantified the electronic properties of pyrimidine, often in comparison to benzene (B151609) and other azines (like pyridine and pyrazine). iiste.orgresearchgate.net These studies calculate various electronic descriptors, such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Theoretical calculations show that pyrimidine has a lower HOMO-LUMO energy gap compared to benzene, indicating greater reactivity. researchgate.net The presence of nitrogen atoms increases the electron affinity of the ring system. In fact, the pyrimidine molecular anion is energetically unstable in the gas phase and requires stabilization, for instance by a single water molecule, to achieve a positive electron affinity. jh.edu This inherent tendency to accept an electron underscores its electron-deficient nature. The expansion of the pyrimidine ring with other hetero-rings has been computationally explored to modulate these electronic properties, showing that such modifications can lower the HOMO-LUMO gap and potentially enhance conductivity in DNA-like structures. nih.gov

The table below summarizes key electronic properties of pyrimidine compared to benzene, as determined by DFT calculations, highlighting the impact of the nitrogen atoms on the electronic structure.

PropertyBenzenePyrimidineMethod/Basis SetReference
Total Energy (Hartree)-232.24-264.44B3LYP/6-31(d,p) iiste.orgresearchgate.net
Ionization Potential (eV)9.249.71B3LYP/6-31(d,p) iiste.orgresearchgate.net
Electron Affinity (eV)-1.15-0.58B3LYP/6-31(d,p) iiste.orgresearchgate.net
HOMO-LUMO Gap (eV)5.775.21B3LYP/6-31(d,p) iiste.orgresearchgate.net
Dipole Moment (Debye)0.002.41B3LYP/6-31(d,p) iiste.orgresearchgate.net

Reactions Involving the Pyrimidine Ring System

The pyrimidine core of this compound is an electron-deficient aromatic system, making it susceptible to nucleophilic attack and subsequent ring transformations.

Ring-Opening Reactions and Mechanism Studies

The pyrimidine ring can undergo cleavage under specific conditions, often initiated by strong nucleophiles. While studies specifically detailing the ring-opening of this compound are not prevalent, the general reactivity of pyrimidine systems suggests susceptibility to such transformations. For instance, pyrimidines and their N-alkylated salts are known to react with nucleophiles, which can lead to ring transformation reactions. wur.nl These reactions can be complex, sometimes resulting in ring contractions, such as the conversion of pyrimidines to pyrazoles upon hydrazinolysis, or degenerate ring transformations where a ring nitrogen is exchanged. wur.nl

The mechanism often involves an initial nucleophilic attack at an electron-deficient carbon atom (C4 or C6) of the pyrimidine ring. This forms an anionic sigma complex, also known as a Meisenheimer complex. Subsequent bond cleavage, typically of the N1-C6 or N3-C4 bond, leads to an open-chain intermediate. wur.nl This intermediate can then either recyclize to form a new heterocyclic system or undergo further reactions. The presence of the 2-amino and 4-(2-nitrophenyl) groups on the target molecule would significantly influence the regioselectivity of the initial nucleophilic attack and the stability of any intermediates formed.

Cyclization and Annulation Reactions to Form Fused Heterocycles

The pyrimidine ring in this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These reactions, often involving intramolecular cyclization, are valuable for synthesizing novel compounds with potential biological activities.

One common strategy involves the modification of substituents on the pyrimidine ring, followed by cyclization. For example, derivatives of 4-chloro-5-(β-chloroethyl)pyrimidine can be synthesized and subsequently reacted with amines. The resulting 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives can then undergo intramolecular cyclization to form 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives. rsc.org This demonstrates how the pyrimidine core can be annulated to create fused bicyclic systems.

Furthermore, oxidative annulation reactions provide another route to fused systems. For instance, the reaction of acetophenone-formamide conjugates facilitated by K₂S₂O₈ can yield 4-arylpyrimidines, showcasing the construction of the pyrimidine ring itself, which can then be a precursor to further annulation. rsc.org Annulation reactions involving nitroalkenes are also a powerful tool for creating five-membered nitrogen heterocycles through a [3+2] cycloaddition mechanism. chim.it These methods highlight the versatility of the pyrimidine system in building molecular complexity.

Reactivity of the Amino Group at Position 2

The exocyclic amino group at the C2 position of the pyrimidine ring is a key site of nucleophilic reactivity, allowing for a variety of functionalization reactions.

Acylation and Alkylation Reactions

The primary amino group of 2-aminopyrimidine derivatives readily undergoes acylation and alkylation.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides introduces an acyl group onto the amino nitrogen. For example, Friedel-Crafts acylation involves reacting an aromatic substrate with an acid chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride to introduce an acyl group. libretexts.org While Friedel-Crafts reactions are typically for aromatic rings, the principle of using acylating agents applies to amino groups. The reactivity of the amino group can be influenced by substituents on the pyrimidine ring. rsc.org It's important to note that in some cases, such as with 2-aminopyrimidine N-oxides, both O- and N-acylation products can be formed. nsc.ru

Alkylation: The amino group can also be alkylated using various alkylating agents. Reductive alkylation, for instance, involves the reaction of 2-aminopyrimidine with an aldehyde in the presence of a reducing agent like formic acid to yield N-monosubstituted 2-aminopyrimidines. researchgate.net However, the reaction pathway can be complex. In reactions of aminopyrimidines with aminoalkyl chlorides, intramolecular SNAr cyclization can occur, leading to unexpected products. nih.gov Masking the amino group, for example with a Boc protecting group, can prevent such side reactions. nih.gov The presence of electron-withdrawing groups on the pyrimidine ring can impact the nucleophilicity of the amino group and its reactivity in both acylation and alkylation reactions.

Reaction Type Reagents Product Type Key Findings
AcylationAcyl Halides, AnhydridesN-Acyl-2-aminopyrimidinesThe presence of bulky substituents can influence the site of acylation (N- vs. O-acylation). rsc.org
AlkylationAldehydes, Formic AcidN-Alkyl-2-aminopyrimidinesReductive alkylation provides a route to N-monosubstituted products. researchgate.net
AlkylationAminoalkyl ChloridesFused HeterocyclesIntramolecular cyclization can compete with simple alkylation. nih.gov

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can condense with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, followed by the elimination of a water molecule. wikipedia.org

The formation of these Schiff bases is a versatile method for introducing new substituents and can be a key step in the synthesis of more complex molecules and fused heterocyclic systems. For example, the condensation of 2-aminobenzohydrazide with various aldehydes and ketones can lead to hydrazones or quinazoline (B50416) derivatives, depending on the carbonyl compound used. researchgate.netznaturforsch.com Although the substrate is different, the underlying principle of condensation at an amino group is the same. The reactivity of the amino group in 1-amino-2-nitroguanidine shows that condensation often occurs preferentially at a hydrazino group over an amino group adjacent to a strong electron-withdrawing group, which may have implications for the reactivity of the title compound. mdpi.com

Chemical Transformations Involving the Nitrophenyl Substituent

The nitrophenyl group attached at the C4 position of the pyrimidine ring is a versatile functional group that can undergo several important chemical transformations, most notably the reduction of the nitro group.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org This conversion is valuable because the resulting aniline derivative can participate in a wide array of subsequent reactions. youtube.com A variety of reducing agents and conditions can be employed to achieve this transformation. commonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. youtube.comcommonorganicchemistry.com It is generally efficient for reducing both aromatic and aliphatic nitro groups.

Metal/Acid Systems: Combinations like iron (Fe) in acetic acid or hydrochloric acid, or tin(II) chloride (SnCl₂) in acidic media, are effective and mild reducing systems. youtube.comcommonorganicchemistry.com These methods are often preferred when other reducible functional groups are present in the molecule that might be affected by catalytic hydrogenation.

Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be used for nitro group reduction. wikipedia.org Recently, electrochemical reduction methods have been developed as a green alternative, avoiding harsh reagents and high costs. google.com

The reduction transforms this compound into 4-(2-Aminophenyl)pyrimidin-2-amine. This new primary aromatic amine can then undergo intramolecular cyclization with the pyrimidine ring, often triggered by the existing 2-amino group, to form fused polycyclic systems like benzo[f]pyrimido[4,5-b]quinolines. This cyclization is a powerful strategy for building complex heterocyclic scaffolds from relatively simple starting materials. The photochemical behavior of related 4-(2-nitrophenyl)-1,4-dihydropyridines shows that the 2-nitro group can participate in intramolecular electron and proton transfer, leading to nitroso products, a transformation distinct from simple reduction. nih.gov

Reducing Agent/System Conditions Product Notes
H₂ / Palladium on Carbon (Pd/C)Catalytic Hydrogenation4-(2-Aminophenyl)pyrimidin-2-amineCommon and efficient method. commonorganicchemistry.com
Iron (Fe) / Acid (e.g., HCl, Acetic Acid)Acidic Reduction4-(2-Aminophenyl)pyrimidin-2-amineMild conditions, good for selective reductions. youtube.comcommonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Acidic Reduction4-(2-Aminophenyl)pyrimidin-2-amineProvides a mild method for reduction. commonorganicchemistry.com
Electrochemical ReductionCathode Electrolysis4-(2-Aminophenyl)pyrimidin-2-amineA green chemistry approach with mild conditions. google.com

Chemical Reactivity and Transformational Studies of 4 2 Nitrophenyl Pyrimidin 2 Amine

1 Nitro Group Reduction to Amino or Other Functional Groups

The reduction of the nitro group on the phenyl ring is one of the most significant transformations of this compound. This reaction converts the strongly electron-withdrawing nitro group into a versatile amino group, which profoundly alters the electronic properties and reactivity of the aromatic ring. masterorganicchemistry.com The resulting product, 4-(2-aminophenyl)pyrimidin-2-amine, is a key intermediate for the synthesis of various fused heterocyclic systems.

A variety of reducing agents and methods can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity. wikipedia.orgscispace.com Common methods include catalytic hydrogenation and reduction with metals in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction.

Palladium on Carbon (Pd/C): Catalytic hydrogenation with H₂ gas over a Pd/C catalyst is a highly efficient method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Raney Nickel: This catalyst is also effective for nitro group reductions and is particularly useful for substrates containing aromatic halogens, where Pd/C might cause undesired dehalogenation. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Based Reductions: The use of easily oxidized metals in the presence of an acid is a classic and reliable method for nitro group reduction. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is known for its tolerance of other reducible groups. masterorganicchemistry.comcommonorganicchemistry.com

Iron (Fe): Reduction with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a common and cost-effective method. masterorganicchemistry.comwikipedia.org

Zinc (Zn): Zinc dust, often used with acetic acid or ammonium (B1175870) chloride, offers another mild option for this transformation. wikipedia.orgcommonorganicchemistry.com

Other Reagents:

Sodium Dithionite (Na₂S₂O₄): This reagent is known for its high efficiency and selectivity in the synthesis of amines from nitro compounds. researchgate.net

Metal-Free Reductions: Modern methods have explored metal-free conditions. For instance, tetrahydroxydiboron (B82485) in water has been shown to mediate the reduction of nitroaromatics efficiently with good functional group tolerance. organic-chemistry.org

The table below summarizes common conditions for the reduction of aromatic nitro groups.

Reagent/SystemTypical ConditionsNotesReference
H₂/Pd-CH₂ gas, Palladium on Carbon catalyst, various solvents (e.g., Ethanol, Ethyl Acetate)Highly efficient, but can also reduce other functional groups like alkenes or cause dehalogenation. commonorganicchemistry.com
H₂/Raney NiH₂ gas, Raney Nickel catalystOften preferred over Pd/C if dehalogenation is a concern. masterorganicchemistry.comcommonorganicchemistry.com
SnCl₂Tin(II) chloride, often in acidic (HCl) or neutral (Ethanol) mediaA mild and selective reagent. masterorganicchemistry.comcommonorganicchemistry.com
Fe/HCl or Fe/CH₃COOHIron powder in acidic mediumA classic, robust, and economical method. masterorganicchemistry.com
Zn/NH₄Cl or Zn/CH₃COOHZinc powder in the presence of ammonium chloride or acetic acidProvides a mild reduction environment. wikipedia.orgcommonorganicchemistry.com
Na₂S₂O₄Sodium dithionite, often in a water/organic solvent mixtureAn efficient and selective reagent. researchgate.net

2 Reactions at the Phenyl Ring (e.g., Electrophilic/Nucleophilic Substitutions)

The reactivity of the phenyl ring in this compound is dominated by the powerful electronic influence of the nitro group.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). This is due to its potent electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Therefore, forcing conditions would be required for reactions like nitration, halogenation, or Friedel-Crafts reactions, and substitution would be expected to occur at the positions meta to the nitro group (C4' and C6').

However, specific instances of electrophilic halogenation on nitrophenyl groups have been documented. For example, the use of N-iodosuccinimide or N-bromosuccinimide can lead to the iodination or bromination of a 4-nitrophenyl group, suggesting that under suitable conditions, EAS is possible. researchmap.jp

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution (SNAr). researchgate.net This effect is most pronounced for potential leaving groups located at the ortho and para positions relative to the nitro group. In this compound, the nitro group at the C2' position would strongly activate the C1' and C3' positions for nucleophilic attack. If a good leaving group (like a halide) were present at one of these positions, it could be readily displaced by a nucleophile.

Reactivity Following Nitro Group Reduction: The chemical character of the phenyl ring changes dramatically upon the reduction of the nitro group to an amino group (-NH₂).

The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. masterorganicchemistry.com

The resulting 4-(2-aminophenyl)pyrimidin-2-amine is therefore highly susceptible to EAS reactions like halogenation and nitration, with substitution occurring at the positions ortho and para to the amino group (C3', C5').

This transformation from a deactivated, meta-directing system to an activated, ortho-, para-directing system is a cornerstone of synthetic strategies involving this scaffold. masterorganicchemistry.com

The table below summarizes the expected reactivity of the phenyl ring.

Reaction TypeSubstituent PresentRing ActivityDirecting EffectExpected Substitution Positions
Electrophilic Substitution-NO₂ (Nitro)Strongly DeactivatedMetaC4', C6'
Nucleophilic Substitution-NO₂ (Nitro)Strongly ActivatedOrtho, ParaC1', C3' (if a leaving group is present)
Electrophilic Substitution-NH₂ (Amino)Strongly ActivatedOrtho, ParaC3', C5'

Role As a Synthetic Precursor in Complex Molecule Construction

Utilization of the Pyrimidine-2-amine Scaffold in Constructing Advanced Chemical Structures

The pyrimidine-2-amine scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. ijpsjournal.com Its presence in 4-(2-nitrophenyl)pyrimidin-2-amine makes this compound a key intermediate for creating sophisticated molecular frameworks. The 2-aminopyrimidine (B69317) unit can participate in various chemical transformations, allowing for the attachment of diverse substituents and the construction of larger, more complex structures. nih.gov

Researchers have demonstrated that the 2-aminopyrimidine core can be a focal point for scaffold hopping strategies, a technique used in drug discovery to generate novel molecular architectures with similar biological activities. nih.gov By modifying the substituents on the pyrimidine (B1678525) ring and the amino group, chemists can systematically explore the chemical space around this core, leading to the development of new compounds with tailored properties. nih.govnih.gov The synthesis of various 4,6-disubstituted pyrimidin-2-amine derivatives highlights the versatility of this scaffold in creating libraries of compounds for screening purposes. researchgate.net

Application in the Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of this compound facilitates its use in the synthesis of a wide array of heterocyclic compounds. The pyrimidine ring itself can undergo various cyclization and annulation reactions to form fused heterocyclic systems. For instance, pyrimidine derivatives can be key precursors in the formation of pteridines, which are important bicyclic heteroaromatic compounds. nih.gov

The general synthesis of 2-aminopyrimidine derivatives often involves the condensation of a chalcone (B49325) with guanidine. ajol.info This method allows for the introduction of various aryl groups at the 4- and 6-positions of the pyrimidine ring. Specifically, the synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives has been reported, demonstrating the feasibility of incorporating different functionalities into the final molecule. researchgate.netnih.gov These derivatives can then serve as platforms for further synthetic transformations.

Furthermore, the pyrimidine core can be deconstructed and then reconstructed to generate different heterocyclic systems. This innovative strategy involves converting the pyrimidine into a reactive intermediate that can then be cyclized with various reagents to form new rings, such as pyrazoles or oxazoles. nih.gov This approach significantly expands the diversity of heterocyclic compounds that can be accessed from a single pyrimidine precursor.

Strategies for Further Functionalization and Elaboration of the this compound Skeleton

The this compound skeleton offers multiple sites for further chemical modification, enabling the synthesis of a vast range of derivatives. The nitro group on the phenyl ring is a particularly versatile functional handle. It can be readily reduced to an amino group, which can then be subjected to a variety of reactions, including diazotization, acylation, and alkylation. This opens up possibilities for introducing a wide range of substituents and building complex side chains.

The pyrimidine ring itself can be functionalized at various positions. For example, the C5 position of the pyrimidine ring can be halogenated, providing a site for subsequent cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or vinyl groups. nih.gov Additionally, the amino group at the C2 position can be modified through reactions like acylation or the formation of Schiff bases, further expanding the structural diversity of the resulting compounds. nih.govnih.gov

A deconstruction-reconstruction strategy offers a powerful method for diversifying the pyrimidine core. nih.gov This involves cleaving the pyrimidine ring to form an intermediate which can then be recyclized with different amidines to introduce new substituents at the C2 position. nih.gov This approach has been successfully used to synthesize analogues of complex molecules, demonstrating its potential for late-stage functionalization. nih.gov

Structure Activity Relationship Sar Studies: Chemical and Theoretical Perspectives

Influence of Structural Modifications on Electronic Properties and Molecular Geometry

The electronic properties and three-dimensional shape of 4-(2-Nitrophenyl)pyrimidin-2-amine and its derivatives are significantly influenced by the various functional groups attached to its core structure.

Effects of Substituents on Electron Distribution and Conformation

The introduction of different substituents to the pyrimidine (B1678525) and phenyl rings can dramatically alter the electron density distribution and the preferred spatial arrangement (conformation) of the molecule. The nitro (-NO2) group, being a strong electron-withdrawing group, has a profound effect on the electronic properties of the molecule. mdpi.com This electron-withdrawing nature can influence the energy of the frontier molecular orbitals, which are crucial for chemical reactivity and molecular interactions. frontiersin.org

In related pyrimidine derivatives, it has been observed that electron-donating and electron-withdrawing substituents on the phenyl ring affect the electron density of the entire molecule. mdpi.com For instance, the presence of electron-donating groups can increase the electron density on the aromatic rings, while electron-withdrawing groups, such as the nitro group, decrease it. mdpi.com This modulation of electron density is a key factor in determining how the molecule interacts with biological targets. nih.gov

Studies on similar push-pull systems, where an electron-donating group is on one end of a molecule and an electron-accepting group (like the nitro group) is on the other, have shown that the degree of intramolecular charge transfer is significant. frontiersin.org The torsion angle of substituent groups can also govern the emissive properties of such compounds. frontiersin.org

The table below illustrates the effects of different substituents on the electronic properties of related heterocyclic compounds.

SubstituentPositionEffect on Electron DensityReference
Nitro (-NO2)Phenyl RingElectron-withdrawing mdpi.com
Methoxy (-OCH3)Phenyl RingElectron-donating rsc.org
ThiophenePhenyl RingElectron-donating rsc.org
Amino (-NH2)Pyrimidine RingElectron-donating nih.gov

Computational Prediction of Conformational Preferences

Computational chemistry provides powerful tools to predict the most stable three-dimensional structures of molecules like this compound. Techniques such as Density Functional Theory (DFT) are used to calculate the energies of different conformations, thereby identifying the most likely shapes the molecule will adopt. researchgate.net

For similar pyrimidine derivatives, computational studies have been used to determine preferred conformations. For example, in a study of a bioactive pyrazolo[3,4-d]pyrimidine, geometry optimization calculations revealed distinct conformations dictated by molecular packing in the crystalline state. mdpi.com The relative stability of different polymorphic forms can also be assessed through lattice energy calculations. mdpi.com

In a related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, X-ray diffraction analysis and studies of Hirshfeld surfaces highlighted important interactions that influence the crystal packing. nih.gov These computational approaches can also predict how the molecule might change its conformation when binding to a biological target, such as an enzyme's active site. nih.gov

The following table summarizes computational methods used to study the conformation of pyrimidine derivatives.

Computational MethodInformation ObtainedExample ApplicationReference
Density Functional Theory (DFT)Optimized molecular geometry, electronic propertiesCalculation of properties for a fused pyrimidine system researchgate.net
X-ray CrystallographySolid-state conformation and packingCharacterization of two polymorphs of a pyrazolo[3,4-d]pyrimidine mdpi.com
Hirshfeld Surface AnalysisIntermolecular interactions in crystalsRevealing interactions in a nitrophenyl-substituted pyrimidine nih.gov
Molecular DockingBinding conformation in a receptorPredicting the interaction with a protein kinase nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Parameters

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models Based on Calculated Molecular Descriptors

QSAR models are developed by calculating various molecular descriptors for a set of molecules and then using statistical methods to correlate these descriptors with their known biological activities. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. researchgate.netresearchgate.net

For various classes of pyrimidine derivatives, 2D and 3D-QSAR models have been successfully developed. nih.govnih.gov These models can predict the activity of new, unsynthesized compounds, thus guiding the design of more potent molecules. nih.gov The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the external validation squared correlation coefficient (R²pred). nih.gov

The table below lists some common molecular descriptors used in QSAR studies of heterocyclic compounds.

Descriptor TypeExamplesInformation EncodedReference
Constitutional (2D) Molecular Weight (MW), Number of H-bond acceptors (HBA)Molecular size and composition nih.gov
Topological (2D) Topological Polar Surface Area (TPSA)Molecular shape and branching researchgate.net
Quantum-Chemical (3D) Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)Electronic properties and reactivity researchgate.netnih.gov
Physicochemical LogP (octanol-water partition coefficient)Lipophilicity researchgate.net

Correlation of Structural Features with Theoretical Interaction Potentials

A key aspect of QSAR and molecular modeling is to understand how specific structural features of a molecule contribute to its interaction with a biological target. This can be achieved by correlating these features with calculated interaction potentials.

Molecular electrostatic potential (MEP) maps are particularly useful in this regard. They visualize the electrostatic potential on the surface of a molecule, indicating regions that are likely to engage in electrostatic interactions. nih.gov For instance, in a related nitrophenyl-substituted pyrimidine, quantitative electrostatic potential studies revealed the most positive and negative regions of the molecule, which are crucial for its interactions. nih.gov

Docking studies, which predict the binding mode of a ligand in the active site of a receptor, combined with MEP analysis, can provide a detailed understanding of the structure-activity relationship. mdpi.com For N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, it was found that the electronic properties of substituents on the phenyl ring affected the electron density and interactions with key residues in the target protein. mdpi.com

Theoretical Models for Predicting Molecular Interactions Based on Structural Features

Various theoretical models are employed to predict how molecules like this compound will interact with biological systems based on their structural characteristics.

Pharmacophore modeling is a widely used technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model can then be used to screen large databases of compounds to find new potential drug candidates. nih.gov

Molecular docking is another powerful tool that predicts the preferred orientation of a molecule when bound to a receptor. nih.gov This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, docking studies of 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives have helped to elucidate their binding mode with Aurora kinase A. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the stability of the ligand-receptor complex and the dynamics of their interaction over time. nih.gov In a study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, MD simulations were used to validate the docking results and to analyze the stability of the predicted binding poses. nih.gov

The combination of these theoretical models provides a comprehensive framework for understanding and predicting the biological activity of this compound and its analogs, thereby guiding future drug discovery efforts.

Molecular Docking Studies

Molecular docking simulations are instrumental in predicting the preferred binding modes and estimating the binding affinities of ligands within a protein's active site. For derivatives of pyrimidin-2-amine, these studies reveal crucial conformational and energetic details of their interactions.

A pertinent example is the molecular docking study of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), a closely related analog. nih.gov When docked into the active pocket of a protein kinase, this molecule adopts an extended conformation, which is key to its interaction with residues fundamental to inhibition. nih.gov The study calculated a notable binding energy for this interaction. nih.gov

Table 1: Binding Energies from Molecular Docking Studies
CompoundTargetBinding Affinity (ΔG, kcal/mol)Reference
N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)Protein Kinase (PDB ID: 2hyy)-10.3 nih.gov
Imatinib (B729) (Control)Protein Kinase (PDB ID: 2hyy)-12.8 nih.gov

Studies on other substituted aminopyrimidine derivatives further illustrate common binding patterns. For instance, docking simulations of aminopyrimidine-2,4-diones revealed that the pyrimidine scaffold is essential for establishing hydrogen bonds and hydrophobic interactions within the binding sites of proteins like BRD4 and PLK1. nih.gov The carbonyl group on the pyrimidine ring often acts as a key hydrogen bond acceptor, interacting with residues such as asparagine (Asn). nih.gov The pyrimidine-amine moiety itself contributes to hydrophobic interactions with residues including leucine (B10760876) (Leu), tryptophan (Trp), proline (Pro), and valine (Val). nih.gov

Similarly, research on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDK2/4/6) highlights the role of the core structure in binding. nih.gov These computational studies help in understanding how different functional groups attached to the pyrimidine ring can modulate binding to achieve desired interaction profiles with specific protein targets. nih.gov

Analysis of Intermolecular Interactions

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. For this compound and its analogs, these forces include hydrogen bonds, van der Waals forces, and π-stacking interactions.

A detailed analysis of the crystal structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA) using Hirshfeld surfaces provided significant insights into its intermolecular contacts. nih.gov This analysis revealed important interactions between the oxygen atoms of the nitro group and hydrogen atoms on the adjacent pyridine (B92270) and pyrimidine rings. nih.gov Furthermore, the study identified π-π stacking interactions, which contribute to the formation of a layered crystalline structure. nih.gov

Quantitative electrostatic potential studies showed that the most positive regions of the molecule are near the N-H groups, while the most negative values are concentrated around the nitro group. nih.gov Although steric hindrance can prevent the N-H group from forming hydrogen bonds in its crystalline state, this interaction becomes activated when the molecule assumes a different conformation within a protein's active site. nih.gov

In broader studies of pyrimidine derivatives, specific intermolecular contacts are consistently identified as critical for binding. The amino pyrimidine scaffold is frequently involved in forming hydrogen bonds with key amino acid residues like cysteine (Cys) and leucine (Leu). nih.gov

Table 2: Key Intermolecular Interactions for Pyrimidine Derivatives
Interaction TypeParticipating Groups (on Ligand)Interacting Protein Residues (Examples)Reference
Hydrogen BondingPyrimidine N-H, Carbonyl GroupAsn140, Cys133, Leu59 nih.gov
π-π StackingPyrimidine Ring, Phenyl Ring- nih.gov
van der Waals / HydrophobicPyrimidine-amine moietyLeu92, Trp91, Pro82, Val87 nih.gov
Nitro Group Interactions-NO₂Ring H-atoms nih.gov

These theoretical and crystallographic studies collectively underscore the importance of the pyrimidine core, the 2-amino group, and the substituents on the phenyl ring in dictating the compound's interaction profile. The nitro group, in particular, is shown to be a significant contributor to intermolecular forces through electrostatic interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-Nitrophenyl)pyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between (E)-1-(2-nitrophenyl)-3-arylprop-2-en-1-ones and guanidine nitrate in ethanol under reflux, with sodium hydroxide as a base . For example, refluxing at 80–90°C for 4–6 hours yields intermediates that cyclize into the pyrimidine core. Optimization of solvent (e.g., ethanol vs. DMSO) and base concentration (e.g., 10% NaOH) can improve yields from ~70% to >85%. Purification via silica gel chromatography (ethyl acetate/petroleum ether) is standard .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : To confirm NH₂ stretches (~3450–3491 cm⁻¹) and C=N/C-F bonds (1637 cm⁻¹, 1100–1141 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.97–9.07 ppm) and NH₂ signals (δ 6.69–7.96 ppm); ¹³C NMR confirms pyrimidine carbons (e.g., C(2) at δ 163.1 ppm) .
  • Mass spectrometry : ESI-MS detects [M+1]+ ions (e.g., m/z 405.4) .
  • Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.4% of theoretical) .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer : Fluorinated analogs (e.g., 4-(2′,4′-difluorobiphenyl-4-yl) derivatives) show antimicrobial activity against S. aureus (MIC: 8–32 µg/mL) and cytotoxicity in cancer cell lines (IC₅₀: 12–45 µM) . Biological evaluation involves:

  • Broth microdilution assays for antimicrobial testing.
  • MTT assays on HeLa or MCF-7 cells for cytotoxicity .

Advanced Research Questions

Q. How can synthetic methods for this compound be optimized to address low yields or impurities?

  • Methodological Answer :

  • Catalyst optimization : Replacing iron/HCl with Pd/C in hydrogenation steps improves yield (e.g., from 60% to 90%) and reduces byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol .
  • In-line monitoring : Use LC-MS to track intermediate formation and adjust reaction time dynamically .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • SAR studies : Compare substituent effects; e.g., 3-nitrophenyl groups enhance cytotoxicity (IC₅₀: 12 µM) vs. 2-methoxyphenyl (IC₅₀: 45 µM) .
  • Target engagement assays : Use kinase profiling (e.g., BRAF V600E inhibition) to clarify mechanistic disparities .
  • Molecular dynamics simulations : Model binding interactions to explain activity variations (e.g., fluorine’s role in hydrophobic pocket binding) .

Q. How are computational methods applied to predict the reactivity or bioactivity of this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Predict electron distribution in the pyrimidine ring to guide electrophilic substitution sites .
  • Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., BRAF kinase) and prioritize analogs with better ΔG values (<-9 kcal/mol) .
  • ADMET prediction : SwissADME evaluates logP (target: 2–3) and bioavailability to filter candidates .

Q. What experimental phasing approaches are suitable for crystallographic studies of this compound complexes?

  • Methodological Answer :

  • SHELXD/SHELXE : Robust for small-molecule structures using high-resolution data (d ≤ 0.8 Å). Heavy atoms (e.g., Br in analogs) aid phasing .
  • Twinned data refinement : SHELXL handles twinning via BASF parameterization, critical for nitro-group-containing crystals prone to twinning .

Q. How can in vitro bioactivity data for this compound be extrapolated to in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes (e.g., t₁/₂ > 60 min suggests viability).
  • Murine models : Use xenografts (e.g., HCT-116 tumors) for antitumor efficacy, correlating in vitro IC₅₀ with dose-response (e.g., 25 mg/kg vs. 50 mg/kg) .
  • Toxicokinetics : Assess plasma exposure (AUC) and maximum tolerated dose (MTD) to bridge in vitro-in vivo gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.